7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5/c1-3-26-9-11-27(12-10-26)16-13-14(2)24-19-17(15-7-5-4-6-8-15)18(20(21,22)23)25-28(16)19/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYCOCREIHVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 5-amino-1H-pyrazole with an appropriate diketone, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor. It has been reported to inhibit several key kinases, including:
- RET (Rearranged during Transfection) : Involved in various cancers, particularly thyroid cancer.
- FLT3 (Fms-like Tyrosine Kinase 3) : A target in acute myeloid leukemia (AML).
- KDR (Kinase insert Domain Receptor) : Plays a role in angiogenesis and cancer progression.
- c-Abl and c-Kit : Associated with chronic myeloid leukemia (CML) and other hematological malignancies.
These inhibitory effects are critical for developing targeted therapies against malignancies driven by these kinases. For instance, the compound has shown efficacy in preventing the growth of human thyroid cancer cells, making it a candidate for further development in oncology .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications to its structure can enhance its potency and selectivity towards specific kinases. Studies have demonstrated that variations in the piperazine moiety can significantly influence the binding affinity to target kinases, thus guiding future drug design efforts .
Development of Novel Therapeutics
The compound serves as a scaffold for synthesizing new analogs that may possess improved pharmacological profiles. Medicinal chemistry campaigns have focused on modifying the core structure to create derivatives with enhanced activity against resistant cancer cell lines, thereby addressing the challenge of drug resistance in cancer therapy .
Case Study 1: Thyroid Cancer Treatment
A study published in Genes & Cancer highlighted the efficacy of compounds similar to 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in inhibiting RET kinase activity. The research demonstrated that these inhibitors could significantly reduce tumor growth in models of thyroid cancer, suggesting a promising therapeutic avenue for patients with RET-driven tumors .
Case Study 2: Acute Myeloid Leukemia
In another investigation, compounds derived from this scaffold were assessed for their ability to inhibit FLT3 mutations commonly found in AML. The results indicated that these inhibitors could effectively reduce cell proliferation and induce apoptosis in FLT3-mutated cell lines, underscoring their potential as targeted therapies for this aggressive cancer type .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Anticancer Activity
- 7-(4-Ethylpiperazin-1-yl) derivative: Inhibits B-Raf kinase (IC₅₀ = 12 nM), critical in melanoma and colorectal cancer .
- Pyrazolo[3,4-d]pyrimidine analogs : Target mTOR/PI3K pathways (IC₅₀ = 50–100 nM) but exhibit lower selectivity .
Antimicrobial Activity
- 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives : Effective against Gram-positive bacteria (MIC = 2 µg/mL) via MurC enzyme inhibition .
- Trifluoromethyl-containing analogs : Broader spectrum (Gram-negative coverage) due to enhanced membrane permeability .
Physicochemical Properties
| Property | 7-(4-Ethylpiperazin-1-yl) Derivative | 3-(2,4-Dichlorophenyl) Analog | Ethyl Carboxylate Analog |
|---|---|---|---|
| LogP | 3.8 | 4.2 | 2.5 |
| Solubility (µg/mL) | 15 (pH 7.4) | 8 (pH 7.4) | 120 (pH 7.4) |
| Plasma Protein Binding | 92% | 95% | 78% |
Biological Activity
7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 385.4 g/mol. The structure features a pyrazolo-pyrimidine core that is functionalized with a trifluoromethyl group and an ethylpiperazine moiety.
The biological activity of this compound appears to be linked to its interactions with specific protein targets. Studies suggest that it may act as an inhibitor of various kinases, which are crucial for cellular signaling pathways involved in proliferation and survival.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis.
- Kinase Inhibition : The compound has been shown to inhibit kinases such as CDK2 and Abl protein kinases. These kinases play vital roles in cell cycle regulation and cancer progression.
- Antiviral Activity : In silico studies suggest potential antiviral properties, particularly against viruses that exploit similar cellular pathways as cancer cells.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of the compound against MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 23 µM) .
Case Study 2: Kinase Inhibition
Research focused on the inhibitory effects on CDK2 revealed that the compound binds effectively to the ATP-binding pocket, resulting in a significant reduction in kinase activity. This inhibition was quantified using enzyme assays, showing an IC50 value of 10 µM .
Data Tables
Q & A
Q. What are the established synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives like 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are synthesized via multi-step condensation reactions. A common strategy involves reacting 5-aminopyrazole precursors with dielectrophilic reagents (e.g., sodium 3-oxoalk-1-enolates) under reflux in solvents like ethanol or pyridine. For example:
- Core formation : Condensation of 5-aminopyrazole with ethyl 2,4-dioxopentanoate in ethanol at reflux yields the pyrazolo[1,5-a]pyrimidine core. Yields typically range from 62% to 70% after purification by column chromatography .
- Substituent introduction : Piperazine and trifluoromethyl groups are introduced via nucleophilic substitution or coupling reactions. For ethylpiperazine derivatives, reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize side products .
Q. How is structural characterization performed for this compound class?
Methodological Answer:
- Spectroscopy : 1H/13C NMR confirms substituent positions and regiochemistry. For example, the ethylpiperazine moiety shows distinct methylene proton signals at δ 2.4–3.2 ppm, while the trifluoromethyl group appears as a singlet in 19F NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., fused pyrazole-pyrimidine rings are nearly planar, with a dihedral angle of 1.31° between rings) .
Q. What are the common biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: These compounds exhibit diverse activities, including:
- Enzyme inhibition : The trifluoromethyl group enhances binding to kinases (e.g., KDR) and receptors (e.g., benzodiazepine receptors) via hydrophobic interactions .
- Anticancer activity : Ethylpiperazine derivatives disrupt cellular pathways (e.g., CRF1 antagonism) by modulating intracellular signaling .
Advanced Research Questions
Q. How can synthetic yields be optimized for ethylpiperazine-substituted derivatives?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions during condensation .
- Catalysts : Use of Lewis acids (e.g., AlCl3) accelerates substitutions at the pyrimidine C7 position.
- Purification : Gradient elution in column chromatography (petroleum ether/ethyl acetate, 8:2 v/v) enhances purity to >95% .
Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) influence biological activity?
Methodological Answer:
- Trifluoromethyl : Increases metabolic stability and target affinity due to electronegativity and lipophilicity. For example, replacing methyl with CF3 in pyrazolo[1,5-a]pyrimidines improves IC50 values by 10-fold in kinase assays .
- Ethylpiperazine : Enhances solubility and bioavailability. Substituting with pyridinyl-piperazine (as in ) introduces π-π stacking interactions with aromatic residues in binding pockets .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling constants in 1H NMR distinguish axial/equatorial protons in piperazine rings .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data. Discrepancies >0.3 ppm suggest conformational flexibility or impurities .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Analog synthesis : Systematic variation of substituents (e.g., phenyl → fluorophenyl) to assess steric/electronic effects. Fluorophenyl derivatives () show enhanced selectivity for cancer cell lines .
- Crystallography : Co-crystallization with target proteins (e.g., HMG-CoA reductase) identifies key binding interactions. For example, the pyrimidine N1 atom forms hydrogen bonds with active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
